molecular formula C18H19N3O4 B11220773 N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11220773
M. Wt: 341.4 g/mol
InChI Key: XZFSXNVEGTZMGG-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a benzodioxol group linked via an acetamide bridge to a fused bicyclic system (cycloheptapyridazinone).

The synthesis of such compounds typically involves multi-step reactions, including condensation of benzodioxol-containing precursors with heterocyclic intermediates under reflux conditions, followed by purification via recrystallization or catalytic methods (e.g., Pd/C-mediated deprotection) .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H19N3O4/c22-17(19-13-6-7-15-16(9-13)25-11-24-15)10-21-18(23)8-12-4-2-1-3-5-14(12)20-21/h6-9H,1-5,10-11H2,(H,19,22)

InChI Key

XZFSXNVEGTZMGG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Aromatic and Heterocyclic Moieties
  • However, unlike 16a (which contains a pyrazole core), the cycloheptapyridazinone system in the target compound may confer distinct hydrogen-bonding interactions critical for target selectivity.
Acetamide Linkers
  • The acetamide bridge is a common feature in 11p and the target compound. In 11p , this linker connects a benzodiazepine to a pyrimidopyrimidine group, enabling dual-target engagement (e.g., kinase and protease inhibition) . The target compound’s acetamide may similarly serve as a spacer to optimize binding pocket interactions.
Therapeutic Potential
  • Compounds with benzodioxol groups (e.g., 16a) often exhibit anti-inflammatory or neuroprotective properties. The target compound’s pyridazinone moiety may further modulate oxidative stress pathways .
  • The pyridazinone core in the target compound resembles 5a’s trioxo-pyrido[2,3-d]pyrimidine system, which is associated with antimicrobial activity via topoisomerase inhibition .

Research Findings and Limitations

  • Structural Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .
  • Gaps in Data : Direct bioactivity or pharmacokinetic data for the target compound are absent in the provided evidence. Comparative insights are inferred from structural analogs.
  • Stereochemical Impact : As demonstrated by m, n, o , subtle stereochemical changes can drastically alter potency. Future studies should resolve the target compound’s configuration .

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